molecular formula C16H16N2O2S2 B2759397 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide CAS No. 2097864-48-5

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide

Cat. No.: B2759397
CAS No.: 2097864-48-5
M. Wt: 332.44
InChI Key: MTJYSFWLNFKQCK-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Agents

Research on novel pyridine, thiophene, and benzothiazole derivatives bearing a sulfonamide moiety has shown significant potential in antiproliferative activity against human breast cancer cell lines. Compounds synthesized through heterocyclization reactions exhibited higher antiproliferative activity compared to known drugs like doxorubicin, indicating their potential as cancer therapeutic agents (Bashandy et al., 2014).

Fluorescent Probes for Thiophenols

The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols has significant implications in chemical, biological, and environmental sciences. Such probes can selectively detect toxic benzenethiols and biologically active aliphatic thiols with high sensitivity and specificity, demonstrating their utility in environmental monitoring and biological research (Wang et al., 2012).

Metal Complexes with Sulfonamides

The interaction of sulfonamide compounds with metals to form complexes has been explored for potential applications in materials science and catalysis. Structural characterization of metal complexes containing sulfonamides offers insights into their potential utility in designing new materials with specific optical, electronic, or catalytic properties (Sousa et al., 2001).

Dual Inhibitors for PI3K/mTOR

Benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown promise in the treatment of various cancers. Extensive structure-activity relationship studies have led to the discovery of compounds with potent dual inhibition of PI3K and mTOR, exhibiting significant tumor growth inhibition in preclinical models. This research area highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (D'angelo et al., 2011).

Antimicrobial Agents

Sulfonamide derivatives have also been explored for their antimicrobial activity. Synthesis of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents demonstrates the broad spectrum of activity of sulfonamide compounds against various bacterial strains, offering a potential pathway for the development of new antibiotics (Hafez et al., 2017).

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-12(18-22(19,20)14-5-4-8-17-10-14)9-13-11-21-16-7-3-2-6-15(13)16/h2-8,10-12,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJYSFWLNFKQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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